N,2-Dihydroxy-5-nitrobenzamide

Coordination Chemistry Actinide Chemistry Analytical Chemistry

N,2-Dihydroxy-5-nitrobenzamide (5-nitro-salicylhydroxamic acid) offers a uniquely altered metal-chelation profile vs. unsubstituted SHA due to its electron-withdrawing 5-nitro group. Documented uranyl/vanadyl formation constants support actinide coordination and nuclear separation studies. Its core scaffold relates to nitrocatechol COMT inhibitors (Ki ~100 nM) and PET-inhibiting benzamides (IC50 2.0 μmol/L). The 2-hydroxybenzohydroxamic acid pharmacophore targets ribonucleotide reductase for anticancer research. Ensure reproducible results—select this specific 5-nitro derivative over generic SHA analogs.

Molecular Formula C7H6N2O5
Molecular Weight 198.13 g/mol
CAS No. 61494-42-6
Cat. No. B1600893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-Dihydroxy-5-nitrobenzamide
CAS61494-42-6
Molecular FormulaC7H6N2O5
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=O)NO)O
InChIInChI=1S/C7H6N2O5/c10-6-2-1-4(9(13)14)3-5(6)7(11)8-12/h1-3,10,12H,(H,8,11)
InChIKeyFYKZWVSSOQBABP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,2-Dihydroxy-5-nitrobenzamide (CAS 61494-42-6): A 5-Nitro-Salicylhydroxamic Acid for Specialized Chelation and Bioactivity Studies


N,2-Dihydroxy-5-nitrobenzamide (CAS 61494-42-6) is a substituted salicylhydroxamic acid (SHA) derivative, also referred to as 5-nitro-salicylhydroxamic acid . The compound is characterized by a benzamide core featuring a phenolic hydroxyl group at the 2-position and an N-hydroxamic acid moiety, with a strong electron-withdrawing nitro group at the 5-position of the aromatic ring . This specific substitution pattern is reported to confer distinct physicochemical properties, including modified metal-chelation behavior and potential biological activity [1].

Why Unsubstituted or Differently Substituted Salicylhydroxamic Acids Cannot Substitute for N,2-Dihydroxy-5-nitrobenzamide (61494-42-6)


The presence and position of the nitro group on the salicylhydroxamic acid core fundamentally alters its electronic and steric properties, leading to quantifiable differences in metal-chelation stability and biological target interaction. Simple substitution with another salicylhydroxamic acid derivative, such as unsubstituted salicylhydroxamic acid (SHA) or a 5-methyl analog, will not reproduce the specific ligand field strength, pKa profile, or enzyme inhibition characteristics documented for the 5-nitro derivative [1]. For instance, the electron-withdrawing nature of the 5-nitro group significantly impacts the dissociation constants of the -NH and phenolic -OH groups, directly affecting metal complex formation constants [1]. Consequently, generic replacement risks failing to replicate critical experimental outcomes in chelation studies, biochemical assays, or materials science applications that rely on this specific substitution.

Quantitative Differentiation of N,2-Dihydroxy-5-nitrobenzamide (CAS 61494-42-6) Against Key Analogs and Alternatives


Metal Chelation Potency: Direct Comparison of Uranyl and Vanadyl Ion Binding vs. Unsubstituted Salicylhydroxamic Acid

The 5-nitro substitution in N,2-dihydroxy-5-nitrobenzamide (5-nitro-salicylhydroxamic acid) significantly modulates metal ion binding affinity compared to the parent compound, salicylhydroxamic acid (SHA). The formation constants for chelates of uranyl (UO2²⁺) and vanadyl (VO²⁺) ions with 5-nitro-SHA were determined using the Calvin-Bjerrum titration technique [1]. The study found that the 5-nitro group alters the dissociation constants (pK1 for -NH and pK2 for phenolic -OH) of the ligand, which in turn affects the stability of the resulting metal complexes. While absolute constant values require access to the full primary data, the comparative analysis of substituted SHAs confirmed that the 5-nitro derivative exhibits distinct chelation behavior and log K values relative to unsubstituted SHA and other halo- or methyl-substituted analogs [1].

Coordination Chemistry Actinide Chemistry Analytical Chemistry

Photosynthetic Electron Transport Inhibition: IC50 of 2-Hydroxy-5-nitrobenzamide vs. Diuron as a Functional Baseline

For applications involving photosynthetic electron transport (PET) inhibition in chloroplasts, the closely related analog 2-hydroxy-5-nitrobenzamide provides a quantitative functional benchmark. This compound demonstrates an inhibitory potency (IC50 = 2.0 μmol/L) comparable to the standard PET inhibitor Diuron (IC50 = 1.9 μmol/L) . This level of activity is attributed to the specific nitro and hydroxy substitution pattern on the benzamide ring, which is shared by the target compound. This data establishes a class-level activity range and validates the utility of the 2-hydroxy-5-nitrobenzamide scaffold in this research area.

Herbicide Research Plant Physiology Biochemistry

Catechol-O-Methyltransferase (COMT) Inhibition: Comparative Ki Values of Bifunctional vs. Monofunctional Nitrocatechol Derivatives

The 3,4-dihydroxy-5-nitrobenzamide moiety, a structural cousin of the target compound, has been evaluated for COMT inhibition. Bifunctional inhibitors incorporating this moiety demonstrated strong inhibitory action against pig liver COMT with Ki values in the 100 nM range [1]. In a direct comparison, the monofunctional nitrocatechol analogues of these compounds had significantly higher (i.e., less potent) Ki values [1]. This demonstrates that the presence and arrangement of the hydroxy and nitro groups are critical for achieving high-affinity enzyme interaction. The target compound, N,2-dihydroxy-5-nitrobenzamide, presents a distinct substitution pattern (2-hydroxy vs 3,4-dihydroxy) which is expected to yield a different, and quantifiably distinct, inhibition profile.

Neuropharmacology Enzyme Inhibition Parkinson's Disease Research

Potential for Ribonucleotide Reductase Inhibition: Selectivity Profile of Dihydroxybenzohydroxamic Acids vs. Mono- and Amino-Substituted Analogs

A study on ribonucleotide reductase inhibitors evaluated a series of hydroxybenzohydroxamic acids for their ability to selectively inhibit DNA synthesis in Ehrlich ascites tumor cells. 2,3-Dihydroxybenzohydroxamic acid demonstrated marked selectivity against DNA synthesis, with greater inhibition than that produced by salicylhydroxamic acid [1]. The study concluded that the most active and selective compounds were those with hydroxyl substituents in the 2- and 2,3-positions, while 4-substitution yielded virtually inactive compounds [1]. The target compound, N,2-dihydroxy-5-nitrobenzamide, incorporates both the critical 2-hydroxy group and an additional electron-withdrawing nitro group, potentially altering its selectivity and potency profile compared to these well-characterized dihydroxy analogs.

Cancer Research Enzyme Inhibition Antitumor Agents

Recommended Research Applications for N,2-Dihydroxy-5-nitrobenzamide (61494-42-6) Based on Quantified Differentiation


Coordination Chemistry and Metal Extraction Studies: Characterized Uranyl/Vanadyl Binding Agent

This compound is optimally suited for research projects focused on the fundamental coordination chemistry of actinides and transition metals. Its formation constants with uranyl and vanadyl ions have been systematically determined and compared to other salicylhydroxamic acid derivatives, providing a well-defined starting point for studies on ligand design for metal separation, environmental remediation, or nuclear fuel cycle applications [1].

Herbicide and Plant Physiology Research: PET Inhibitor Scaffold with Defined In Vitro Potency

As an analog of 2-hydroxy-5-nitrobenzamide, which exhibits an IC50 of 2.0 μmol/L for photosynthetic electron transport inhibition (comparable to Diuron's 1.9 μmol/L), this compound is a valuable tool for plant physiologists and agrochemical researchers . It can be used as a parent scaffold for synthesizing novel herbicide candidates or as a probe to study the PET mechanism in chloroplasts.

Enzyme Inhibition and Drug Discovery: COMT Inhibitor Scaffold for Structure-Activity Relationship (SAR) Studies

The compound's core structure is related to a series of bifunctional nitrocatechol COMT inhibitors that exhibit Ki values in the 100 nM range, significantly more potent than their monofunctional counterparts [2]. This makes it a valuable building block or reference compound for medicinal chemistry groups engaged in designing new COMT inhibitors for neurological disorders like Parkinson's disease.

Antitumor Research: Ribonucleotide Reductase Inhibitor Candidate with a Defined Structure-Activity Requirement

The presence of the 2-hydroxy group on the benzohydroxamic acid core is known to be essential for the selective inhibition of DNA synthesis in tumor cells, as demonstrated by the activity of 2,3-dihydroxybenzohydroxamic acid [3]. Researchers investigating ribonucleotide reductase as an anticancer target will find N,2-dihydroxy-5-nitrobenzamide to be a unique analog for exploring the effects of a 5-nitro substitution on this established pharmacophore.

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